2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione
Beschreibung
The compound 2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione is a bicyclic heterocyclic molecule featuring an isoindoline-1,3-dione core conjugated with a methanopyridodiazocin moiety.
Eigenschaften
IUPAC Name |
2-[2-oxo-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-18-7-3-6-17-14-8-13(10-23(17)18)9-22(11-14)19(26)12-24-20(27)15-4-1-2-5-16(15)21(24)28/h1-7,13-14H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAYXKWPUZCMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes multiple functional groups that may contribute to its biological activity. The structural formula can be represented as follows:
Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the isoindoline moiety have shown promising results in scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant activity. In comparative studies, compounds similar to the target compound demonstrated high radical scavenging abilities.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 88.6% |
| Compound B | 87.7% |
| Target Compound | TBD |
Antimicrobial Activity
The antimicrobial potential of similar heterocyclic compounds has been extensively studied. Compounds derived from isoquinoline and pyridine derivatives have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. The target compound's structure suggests it may possess similar properties.
In a study examining various derivatives:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 18 |
| Target Compound | TBD | TBD |
The biological activity of the target compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways.
- Cell Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.
Study 1: Antioxidant Evaluation
A recent study evaluated the antioxidant properties of a series of isoindoline derivatives using the DPPH method. The target compound was synthesized and tested alongside known antioxidants.
Results: The target compound exhibited a DPPH scavenging percentage comparable to that of ascorbic acid.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of various pyridine derivatives against E. coli and S. aureus. The target compound was included in the screening.
Results: Preliminary results indicated moderate inhibition against both bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Challenges
- Synthetic Complexity: The methanopyridodiazocin moiety likely requires multi-step synthesis under controlled conditions (e.g., Claisen-Schmidt or Mannich reactions), contrasting with the straightforward aldol condensations used for Compounds 3–7 .
- Crystallographic Analysis : Tools like SHELXL () and ORTEP () are critical for resolving the target compound’s stereochemistry, given its fused bicyclic system.
- Hydrogen-Bonding Networks : highlights that oxo groups in the target compound could form robust hydrogen-bonding networks, influencing crystal packing and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
